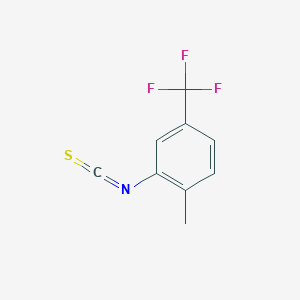

2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate

CAS No.:

Cat. No.: VC18343492

Molecular Formula: C9H6F3NS

Molecular Weight: 217.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F3NS |

|---|---|

| Molecular Weight | 217.21 g/mol |

| IUPAC Name | 2-isothiocyanato-1-methyl-4-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H6F3NS/c1-6-2-3-7(9(10,11)12)4-8(6)13-5-14/h2-4H,1H3 |

| Standard InChI Key | MAAKOFXQJBKGDU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(F)(F)F)N=C=S |

Introduction

Chemical Identity and Physical Properties

Structural Characteristics

2-Methyl-5-(trifluoromethyl)phenyl isothiocyanate features a phenyl ring substituted at the 2- and 5-positions with methyl and trifluoromethyl groups, respectively. The isothiocyanate group (-NCS) at the 1-position confers electrophilic reactivity, enabling nucleophilic additions and cycloadditions. The trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects, influencing both solubility and reaction kinetics .

Table 1: Key Physicochemical Properties

The compound’s high logP value (6.26 for analogous structures) indicates significant lipophilicity, favoring its use in non-polar reaction media . Its refractive index of 1.459 further underscores its optical properties, relevant for spectroscopic characterization .

Synthesis Methods

Conventional Routes

Isothiocyanates are typically synthesized via the reaction of primary amines with thiophosgene or its substitutes. For 2-methyl-5-(trifluoromethyl)aniline, treatment with thiophosgene () in dichloromethane yields the target isothiocyanate . Recent advancements highlight the use of tetraethylthiuram disulfide (TETD) as a safer alternative to thiophosgene, minimizing toxicity risks .

Emerging Strategies

Reactivity and Applications

Nucleophilic Additions

The isothiocyanate group undergoes nucleophilic attack by amines, alcohols, and thiols to form thioureas, thiazolidinones, and related heterocycles. These products are pivotal in asymmetric organocatalysis and drug discovery. For instance, chiral thioureas derived from 2-methyl-5-(trifluoromethyl)phenyl isothiocyanate exhibit high enantioselectivity in Michael additions .

Surface Functionalization

In materials science, this compound serves as a derivatization agent for surface-bound amino groups. X-ray photoelectron spectroscopy (XPS) studies demonstrate its utility in quantifying accessible amines on gold surfaces, aiding the development of biosensors .

Table 2: Representative Applications

Comparative Analysis with Related Compounds

Substituent Effects

Compared to 3,5-bis(trifluoromethyl)phenyl isothiocyanate, the mono-trifluoromethyl analog exhibits lower hydrophobicity (logP = 6.26 vs. 5.2) and reduced thermal stability . Conversely, 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate shows enhanced electrophilicity due to the electron-withdrawing chlorine substituent.

Table 3: Comparative Properties of Trifluoromethylphenyl Isothiocyanates

| Compound | Melting Point (°C) | logP | Reactivity |

|---|---|---|---|

| 2-Methyl-5-(trifluoromethyl)phenyl NCS | 160 | 6.26 | Moderate |

| 3,5-Bis(trifluoromethyl)phenyl NCS | 160 | 7.1 | High |

| 2-Chloro-5-(trifluoromethyl)phenyl NCS | 145 | 5.8 | High |

Recent Advances in Isothiocyanate Chemistry

Photochemical Synthesis

Visible-light-mediated reactions using eosin Y as a photocatalyst enable the synthesis of isothiocyanates from aryl diazonium salts and thiocyanate ions. This method achieves yields >80% under mild conditions, bypassing traditional toxic reagents .

Bioconjugation Techniques

Site-specific modification of proteins using 2-methyl-5-(trifluoromethyl)phenyl isothiocyanate has been demonstrated for antibody-drug conjugates (ADCs). The trifluoromethyl group enhances stability in biological matrices, reducing off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume